5,6-Dihydroxyindole
5,6-Dihydroxyindole
5,6-dihydroxy Indole is an intermediate in melanogenesis. Its precursor is dopachrome. 5,6-dihydroxy Indole can be metabolized to either eumelanin or pheomelanin, depending, in part, on the availability of cysteine.
5,6-dihydroxyindole is a dihydroxyindole. It has a role as a mouse metabolite.
5, 6-Dihydroxyindole, also known as DHI or dopamine lutine, belongs to the class of organic compounds known as hydroxyindoles. These are organic compounds containing an indole moiety that carries a hydroxyl group. 5, 6-Dihydroxyindole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5, 6-Dihydroxyindole participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole can be biosynthesized from L-dopachrome; which is mediated by the enzyme tyrosinase. In addition, 5, 6-Dihydroxyindole can be converted into indole-5, 6-quinone through its interaction with the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 5, 6-Dihydroxyindole is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and dopamine beta-hydroxylase deficiency.
5,6-dihydroxyindole is a dihydroxyindole. It has a role as a mouse metabolite.
5, 6-Dihydroxyindole, also known as DHI or dopamine lutine, belongs to the class of organic compounds known as hydroxyindoles. These are organic compounds containing an indole moiety that carries a hydroxyl group. 5, 6-Dihydroxyindole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5, 6-Dihydroxyindole participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole can be biosynthesized from L-dopachrome; which is mediated by the enzyme tyrosinase. In addition, 5, 6-Dihydroxyindole can be converted into indole-5, 6-quinone through its interaction with the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 5, 6-Dihydroxyindole is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and dopamine beta-hydroxylase deficiency.
Brand Name:
Vulcanchem
CAS No.:
3131-52-0
VCID:
VC21225370
InChI:
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H
SMILES:
C1=CNC2=CC(=C(C=C21)O)O
Molecular Formula:
C8H7NO2
Molecular Weight:
149.15 g/mol
5,6-Dihydroxyindole
CAS No.: 3131-52-0
Cat. No.: VC21225370
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5,6-dihydroxy Indole is an intermediate in melanogenesis. Its precursor is dopachrome. 5,6-dihydroxy Indole can be metabolized to either eumelanin or pheomelanin, depending, in part, on the availability of cysteine. 5,6-dihydroxyindole is a dihydroxyindole. It has a role as a mouse metabolite. 5, 6-Dihydroxyindole, also known as DHI or dopamine lutine, belongs to the class of organic compounds known as hydroxyindoles. These are organic compounds containing an indole moiety that carries a hydroxyl group. 5, 6-Dihydroxyindole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5, 6-Dihydroxyindole participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole can be biosynthesized from L-dopachrome; which is mediated by the enzyme tyrosinase. In addition, 5, 6-Dihydroxyindole can be converted into indole-5, 6-quinone through its interaction with the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 5, 6-Dihydroxyindole is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and dopamine beta-hydroxylase deficiency. |
|---|---|
| CAS No. | 3131-52-0 |
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 1H-indole-5,6-diol |
| Standard InChI | InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H |
| Standard InChI Key | SGNZYJXNUURYCH-UHFFFAOYSA-N |
| SMILES | C1=CNC2=CC(=C(C=C21)O)O |
| Canonical SMILES | C1=CNC2=CC(=C(C=C21)O)O |
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